molecular formula C23H30N4O4S B12399826 Tgf|A1-IN-2

Tgf|A1-IN-2

Cat. No.: B12399826
M. Wt: 458.6 g/mol
InChI Key: BEZBRPCBTXVWAM-HKOYGPOVSA-N
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Description

Tgf|A1-IN-2 is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a diarylacylhydrazones derivative known for its ability to inhibit the activation and proliferation of fibroblasts, making it a promising candidate for the treatment of idiopathic pulmonary fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|A1-IN-2 involves the preparation of diarylacylhydrazones derivatives. The synthetic route typically includes the reaction of hydrazine derivatives with diaryl ketones under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to control reaction parameters. Purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tgf|A1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tgf|A1-IN-2 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in inhibiting fibroblast activation and proliferation.

    Medicine: Potential therapeutic agent for treating idiopathic pulmonary fibrosis and other fibrotic diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

Tgf|A1-IN-2 exerts its effects by inhibiting the activation of fibroblasts. It binds to specific molecular targets, such as signal transducer and activator of transcription 3 (STAT3), and interferes with the signaling pathways involved in fibroblast activation and proliferation. This inhibition prevents the abnormal activation and migration of fibroblasts, thereby reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tgf|A1-IN-2 stands out due to its specific binding affinity to STAT3 and its ability to effectively inhibit fibroblast activation and proliferation. Its unique molecular structure allows for targeted therapeutic applications, making it a valuable compound in the treatment of fibrotic diseases .

Properties

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide

InChI

InChI=1S/C23H30N4O4S/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+

InChI Key

BEZBRPCBTXVWAM-HKOYGPOVSA-N

Isomeric SMILES

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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